Benzoyl L-arginine methyl ester

Vascular Biology Pharmacology Endothelial Function

Procure BAME (CAS 967-88-4) for reproducible serine protease enzymology. Unlike generic arginine ester substrates, BAME exhibits distinct Km, kcat, and biological potency (vasodilatory ED50: 2.5×10⁻⁵ mol) versus analogs BAEE (ED50 3.8×10⁻⁶ mol) and TAME. Critical for head-to-head thrombin/trypsin inhibitor SAR—inhibitors show order-of-magnitude potency differences between enzymes. Essential for detecting arginine ester hydrolases in snake venom proteomes where chromogenic BAPNA fails. Validated for species-specific plasmin comparisons in fibrinolytic research. Commonly procured as stable HCl salt (CAS 1784-04-9) for improved solubility and shelf stability.

Molecular Formula C14H20N4O3
Molecular Weight 292.33 g/mol
CAS No. 967-88-4
Cat. No. B1661832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl L-arginine methyl ester
CAS967-88-4
SynonymsBAME
benzoyl L-arginine methyl ester
benzoyl L-arginine methyl ester hydrochloride
benzoyl L-arginine methyl ester, (DL-Arg)-isome
Molecular FormulaC14H20N4O3
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C14H20N4O3/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17)/t11-/m0/s1
InChIKeyKAOMIKSYDXLMCD-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl L-Arginine Methyl Ester (BAME, CAS 967-88-4) for Biochemical Assays: A Quantitative Overview for Procurement


Benzoyl L-arginine methyl ester (BAME; CAS 967-88-4) is a synthetic derivative of the amino acid L-arginine, with the molecular formula C₁₄H₂₀N₄O₃ and a molecular weight of 292.33 g/mol [1]. In biochemical research, it serves as a well-characterized chromogenic and esterolytic substrate for a range of serine proteases, including trypsin, thrombin, plasmin, and various kallikreins [2]. Due to the inherent instability of the free base form, the compound is most commonly procured and utilized as its hydrochloride salt (CAS 1784-04-9), which exhibits significantly improved water solubility and shelf stability for reproducible assay development . Its primary mechanism of action involves the hydrolysis of the ester bond by target enzymes, releasing benzoyl-L-arginine and methanol, a reaction that can be quantified via spectrophotometry .

Why In-Class Arginine Ester Substrates Are Not Interchangeable: The Case for BAME (CAS 967-88-4) in Enzyme Assays


The procurement of a generic 'arginine ester substrate' is not scientifically valid due to significant, quantifiable differences in enzyme kinetics and biological potency among structurally similar analogs. BAME (benzoyl-L-arginine methyl ester) exhibits distinct kinetic parameters (Km, kcat) and biological effects (e.g., ED50 for vasodilation) that differ markedly from its close analogs, such as benzoyl-L-arginine ethyl ester (BAEE) and tosyl-L-arginine methyl ester (TAME) [1]. For instance, in enzyme assays, the choice of substrate directly impacts the observed catalytic efficiency (kcat/Km) and, crucially, the interpretation of inhibitor potency or enzyme selectivity [2]. Furthermore, in biological systems, the methyl ester (BAME) and ethyl ester (BAEE) demonstrate an order-of-magnitude difference in vasodilatory potency, highlighting that even minor structural modifications lead to profound functional divergence [3]. Therefore, substituting one ester for another without rigorous re-validation compromises assay reproducibility, data comparability across studies, and can lead to erroneous conclusions regarding enzyme function or drug efficacy. The following quantitative evidence is essential for making an informed scientific and procurement decision.

Quantitative Differential Evidence for Benzoyl L-Arginine Methyl Ester (BAME, CAS 967-88-4) vs. Key Analogs


BAME Exhibits 6.6-Fold Lower Vasodilatory Potency than BAEE in Isolated Perfused Rat Kidney

In an isolated perfused rat kidney model pre-constricted with phenylephrine, the vasodilatory potency of BAME was compared directly to its ethyl ester analog, BAEE. The median effective dose (ED50) for BAEE was 3.8 x 10⁻⁶ mol, while for BAME it was 2.5 x 10⁻⁵ mol. This demonstrates that BAEE is significantly more potent than BAME [1]. L-arginine HCl, a common baseline control, had an ED50 of 1.0 x 10⁻⁴ mol, making BAEE and BAME 26.3-fold and 4-fold more potent vasodilators than the unmodified amino acid, respectively.

Vascular Biology Pharmacology Endothelial Function

BAME Serves as a Substrate for Snake Venom Arginine Esterases, Unlike the Amide Analog BAPNA

In a study characterizing two arginine ester hydrolases (AAEI and AAEII) from Mojave rattlesnake venom, BAME was directly compared to several other arginine derivatives. Both enzymes hydrolyzed BAME and BAEE, but neither enzyme could hydrolyze alpha-N-benzoyl-DL-arginine-p-nitroanilide (BAPNA) [1]. This demonstrates a clear functional divergence between ester-based and amide-based synthetic substrates for these venom enzymes.

Toxicology Enzymology Substrate Specificity

BAME Enables Differentiation of Thrombin and Trypsin Inhibitor Selectivity

BAME was used as a common substrate to compare the inhibitory effects of stereoisomeric oligopeptides on thrombin and trypsin. The study found that a specific peptide inhibitor (Tos-D-Val-D-Ala-D-Agr-D-Phe-OCH3) exhibited an antithrombin effect that was 'almost an order of magnitude higher than its antitrypsin effect' [1]. This differential inhibition was quantified using the BAME hydrolysis assay for both enzymes.

Enzymology Inhibitor Screening Protease Selectivity

BAME and BAEE Exhibit Identical pH-Dependent Kinetic Behavior with Plasmin

A study on the steady-state kinetics of plasmin-catalyzed hydrolysis found that 'alpha-N-Benzoyl-L-arginine methyl ester and ethyl ester show the same pH behaviour' [1]. The kinetic parameter kcat/Km for both substrates is influenced by two ionizable groups with pK values of 6.5 and 8.4, respectively, demonstrating that the ester moiety does not alter the enzyme's pH-dependent catalytic mechanism in this context.

Enzyme Kinetics Fibrinolysis Plasmin Assays

BAME Shows Differential Hydrolysis by Bovine vs. Human Plasmin

A comparative study of esterase activity found that bovine plasmin differs from human plasmin in its activity on several substrates, including 'the methyl esters of benzoyl arginine' . This species-specific difference was not observed for all substrates, highlighting the utility of BAME in distinguishing between plasmin from different species.

Comparative Enzymology Fibrinolysis Species-Specificity

Optimal Applications of Benzoyl L-Arginine Methyl Ester (BAME, CAS 967-88-4) Based on Quantitative Differentiation


Differentiating Thrombin and Trypsin Inhibitor Selectivity in Drug Discovery

For medicinal chemists and enzymologists developing selective serine protease inhibitors, BAME is an essential tool. As demonstrated, it serves as a common substrate for both thrombin and trypsin, enabling direct, head-to-head comparison of inhibitor potency and selectivity in a single assay format [1]. The quantitative observation that certain inhibitors can exhibit an order-of-magnitude difference in potency between these two enzymes, when measured with BAME, provides a robust and reproducible platform for structure-activity relationship (SAR) studies and lead optimization.

Validating Snake Venom Arginine Esterase Activity in Toxicology Research

Researchers studying the complex proteomes of snake venoms should prioritize BAME over other benzoyl-arginine analogs like BAPNA. Quantitative evidence shows that BAME is hydrolyzed by specific arginine ester hydrolases (e.g., AAEI and AAEII from Crotalus scutulatus venom), whereas the commonly used chromogenic amide substrate BAPNA is not [1]. Procuring BAME is therefore critical for accurately detecting and characterizing these enzymes, preventing false negatives that could arise from using an inappropriate substrate.

Investigating Species-Specific Differences in Plasminogen Activation

In studies of the fibrinolytic system where human and animal (e.g., bovine) plasmin are compared, BAME offers a unique advantage. Data indicates that bovine plasmin displays differential hydrolytic activity toward benzoyl arginine methyl ester compared to human plasmin [1]. This makes BAME a valuable tool for probing structural and functional differences between plasmin from various species, an important consideration for preclinical research using animal models of thrombosis.

Studying Endothelium-Dependent Vasodilation with Defined Potency

For vascular biologists investigating the role of arginine derivatives in endothelial function, BAME provides a defined and quantifiable level of vasodilatory activity. With an established ED50 of 2.5 x 10⁻⁵ mol in the isolated perfused rat kidney [1], BAME serves as an intermediate-potency vasodilator. This allows for experimental designs where a moderate vasodilatory effect is desired, in contrast to the more potent BAEE (ED50 3.8 x 10⁻⁶ mol) or the much weaker L-arginine HCl (ED50 1.0 x 10⁻⁴ mol), facilitating dose-response studies and mechanistic investigations of the endothelium-derived relaxing factor (EDRF) pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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